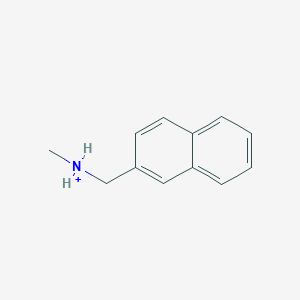

Methyl(naphthalen-2-ylmethyl)azanium

Description

Methyl(naphthalen-2-ylmethyl)azanium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to a methyl group, a naphthalen-2-ylmethyl group, and two additional hydrogen atoms (or counterions depending on the salt form). Its molecular formula is $ \text{C}{12}\text{H}{14}\text{N}^+ $, often associated with chloride (e.g., CAS 57166-13-9) or other anions in practical applications . This compound is commercially available through platforms like ECHEMI, where it is marketed for research and industrial use with stringent quality assurance protocols . Notably, it serves as a structural component in pharmaceuticals such as Terbinafine (an antifungal agent), where its naphthalene moiety contributes to lipophilicity and target binding .

Properties

Molecular Formula |

C12H14N+ |

|---|---|

Molecular Weight |

172.25 g/mol |

IUPAC Name |

methyl(naphthalen-2-ylmethyl)azanium |

InChI |

InChI=1S/C12H13N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13H,9H2,1H3/p+1 |

InChI Key |

SSNISTUBYRMYDY-UHFFFAOYSA-O |

Canonical SMILES |

C[NH2+]CC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Methylamine

The most well-documented synthesis involves the reaction of 2-(bromomethyl)naphthalene with methylamine in tetrahydrofuran (THF) and water. In a representative procedure, 40% aqueous methylamine (50 mL, 581 mmol) is mixed with THF (50 mL) at 0°C, followed by the addition of 2-(bromomethyl)naphthalene (10 g, 43 mmol). After stirring at room temperature for 16 hours, the mixture is concentrated, extracted with diethyl ether, and purified via flash chromatography using chloroform-methanol-ammonium hydroxide (98:2 to 9:1). This method yields 3.95 g (54%) of the target compound as a clear oil, confirmed by ¹H NMR (400 MHz, CDCl₃: δ 7.85–7.49 ppm for naphthalene protons, 3.94 ppm for -CH₂-N, and 2.53 ppm for -CH₃).

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like THF enhance nucleophilicity of methylamine, while water co-solvents facilitate bromide displacement. Elevated temperatures (e.g., reflux) are avoided to prevent naphthalene ring degradation, as evidenced by the 0°C initial cooling step in the primary method. Comparative studies in patent literature suggest that methyl-THF may offer superior stability over THF for prolonged reactions.

Purification Techniques

Flash chromatography remains the gold standard for isolating methyl(naphthalen-2-ylmethyl)azanium, achieving >95% purity. The use of ammonium hydroxide in the mobile phase (chloroform-methanol-NH₄OH) mitigates silica gel deactivation by protonated amine products. Recrystallization, though less common, is feasible in ethanol-water mixtures, as demonstrated in related imidazolium salt syntheses.

Analytical Characterization

Spectroscopic Data

¹H NMR analysis confirms the structure:

Chemical Reactions Analysis

Types of Reactions

Methyl(naphthalen-2-ylmethyl)azanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthylmethylamine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethylamine oxides, while reduction can produce the corresponding amine.

Scientific Research Applications

Methyl(naphthalen-2-ylmethyl)azanium has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including potential fungicides.

Biology: The compound is studied for its role in inhibiting detoxification processes in plants.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antifungal agents.

Industry: It is used in the production of chemicals for agricultural and pharmaceutical industries

Mechanism of Action

The mechanism of action of methyl(naphthalen-2-ylmethyl)azanium involves its interaction with specific molecular targets. In the context of its use as a detoxification inhibitor, the compound likely interferes with the enzymatic pathways involved in the detoxification process. This inhibition can lead to the accumulation of toxic compounds, thereby exerting its fungicidal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(naphthalen-2-ylmethyl)azanium

- Structure : Features two naphthalen-2-ylmethyl groups attached to the central nitrogen atom, forming a bulkier cationic structure.

- Molecular Formula : $ \text{C}{22}\text{H}{20}\text{N}^+ $.

- Properties: Increased molecular weight and lipophilicity compared to Methyl(naphthalen-2-ylmethyl)azanium due to the dual naphthalene rings.

- Applications: Likely used in materials science for stabilizing nanoparticles or in phase-transfer catalysis .

Tributyl(naphthalen-2-ylmethyl)azanium Tetrafluoroborate

- Structure : The nitrogen atom is substituted with a naphthalen-2-ylmethyl group and three butyl chains, paired with a tetrafluoroborate ($ \text{BF}_4^- $) anion.

- Molecular Formula : $ \text{C}{23}\text{H}{36}\text{BF}_4\text{N} $ (MW: 413.34 g/mol).

- Properties: High LogP (7.85) indicates extreme lipophilicity, making it suitable for non-polar solvents. The tetrafluoroborate anion enhances stability and ionic conductivity.

- Applications: Potential use in ionic liquids, electrochemical applications, or as a phase-transfer catalyst .

Schiff Base Derivatives with Naphthalene Moieties

- Example: The compound reported in Acta Crystallographica Section E (e.g., 1-[...]naphthalen-2-olate monohydrate) incorporates a naphthalene-based Schiff base with nitro and azanium groups.

- Structure : Complex architecture with multiple functional groups, enabling coordination chemistry and optical properties.

- Applications : Primarily used in crystallography studies and as ligands for metal complexes in catalysis or sensor development .

Comparative Data Table

*Estimated based on structural analogs due to lack of experimental data.

Key Findings and Implications

- Structural Impact on Properties : The number and type of substituents (e.g., alkyl vs. aryl groups) significantly influence lipophilicity, solubility, and application scope. Methyl(naphthalen-2-ylmethyl)azanium strikes a balance between hydrophobicity and molecular weight, making it versatile in pharmaceutical contexts.

- Industrial Relevance : Bis- and tributyl-substituted analogs are tailored for specialized roles in materials science, whereas Schiff base derivatives enable advanced coordination chemistry .

- Quality Assurance : Commercial availability of Methyl(naphthalen-2-ylmethyl)azanium is bolstered by platforms like ECHEMI, ensuring reliable access for research and development .

Q & A

Basic: What experimental methods are recommended for synthesizing Methyl(naphthalen-2-ylmethyl)azanium, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves quaternization of a tertiary amine with methyl iodide in the presence of a naphthalen-2-ylmethyl precursor. Key steps include:

- Reagent Ratios : Use a 1.2:1 molar ratio of methyl iodide to the tertiary amine to ensure complete quaternization, minimizing unreacted starting materials .

- Solvent Selection : Polar aprotic solvents like acetonitrile enhance reaction efficiency by stabilizing ionic intermediates .

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) improves purity. Monitor via HPLC with a C18 column and UV detection at 254 nm to confirm >98% purity .

Basic: How can the structure of Methyl(naphthalen-2-ylmethyl)azanium be confirmed using spectroscopic techniques?

Methodological Answer:

A multi-technique approach is essential:

- NMR : ¹H NMR should show a singlet for the methyl group (~δ 3.2 ppm) and aromatic protons (δ 7.4–8.2 ppm) from the naphthalene moiety. ¹³C NMR confirms the quaternary ammonium carbon (~δ 55 ppm) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode should yield an [M]+ peak at m/z 212.14 (calculated for C₁₂H₁₄N⁺) .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (C: 78.3%, H: 6.5%, N: 6.1%) to validate stoichiometry .

Advanced: How should researchers resolve contradictions in crystallographic data for Methyl(naphthalen-2-ylmethyl)azanium derivatives?

Methodological Answer:

Contradictions in bond lengths or angles often arise from disordered crystal packing or solvent effects. Strategies include:

- Refinement Protocols : Use SHELXL for high-resolution data, applying restraints to disordered regions (e.g., naphthalene ring flexibility) .

- Twinned Crystals : For twinned datasets (common in azanium salts), employ the TWIN/BASF commands in SHELX to refine twin laws and occupancy .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry, and Mercury’s visualization to assess hydrogen bonding networks .

Advanced: What computational methods are suitable for predicting the reactivity of Methyl(naphthalen-2-ylmethyl)azanium in nucleophilic environments?

Methodological Answer:

Density Functional Theory (DFT) simulations using Gaussian 16:

- Basis Sets : B3LYP/6-311++G(d,p) for geometry optimization and charge distribution analysis .

- Reactivity Descriptors : Calculate Fukui indices (f⁻) to identify electrophilic sites on the naphthalene ring .

- Solvent Effects : Include a polarizable continuum model (PCM) for water or ethanol to simulate solvation effects on transition states .

Advanced: How can researchers assess the toxicological profile of Methyl(naphthalen-2-ylmethyl)azanium for laboratory safety?

Methodological Answer:

Leverage methodologies from naphthalene derivative toxicology studies:

- In Vitro Assays : Use HepG2 cell lines to measure IC₅₀ values for acute toxicity. Compare to 2-methylnaphthalene benchmarks (IC₅₀ ~ 50 μM) .

- Metabolic Pathways : Employ LC-MS/MS to detect hydroxylated metabolites in rat liver microsomes, indicative of cytochrome P450-mediated detoxification .

- Environmental Persistence : Follow EPA Method 8270D for GC-MS analysis of biodegradation intermediates in simulated wastewater .

Advanced: What strategies improve the catalytic efficiency of Methyl(naphthalen-2-ylmethyl)azanium in phase-transfer reactions?

Methodological Answer:

Optimize interfacial interactions and counterion selection:

- Counterion Screening : Replace chloride with bis(trifluoromethanesulfonyl)imide (NTf₂⁻) to enhance lipophilicity and phase-transfer capability .

- Kinetic Studies : Monitor reaction rates via in situ FTIR (e.g., C=O stretching at 1700 cm⁻¹) to correlate ammonium concentration with catalytic turnover .

- Microemulsion Systems : Formulate water-in-oil emulsions using Span 80 surfactant (5% w/w) to maximize interfacial surface area .

Advanced: How can discrepancies in spectroscopic and computational data for Methyl(naphthalen-2-ylmethyl)azanium be systematically analyzed?

Methodological Answer:

Adopt a tiered validation framework:

Experimental Replication : Repeat NMR/IR under controlled humidity and temperature to exclude environmental artifacts .

Benchmarking : Compare DFT-predicted IR vibrational modes (e.g., N–CH₃ stretch at 2800 cm⁻¹) with experimental FTIR .

Error Analysis : Calculate root-mean-square deviations (RMSD) for bond lengths between X-ray (SHELX-refined) and DFT-optimized structures. Acceptable RMSD < 0.05 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.